

Chemical properties and structure of MS47134.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS47134

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An In-depth Technical Guide to **MS47134**: Chemical Properties and Structure

Introduction

MS47134 is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a key mediator of itch and mast cell-mediated hypersensitivity.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **MS47134**, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

MS47134 is a synthetic small molecule with the following chemical and physical properties:

Property	Value
Molecular Formula	C ₂₂ H ₂₉ NO ₃
Molecular Weight	355.47 g/mol
Physical Form	Powder
Color	White to beige
Solubility	DMSO: 2 mg/mL (clear solution)
Storage Temperature	2-8°C
Assay Purity	≥98% (HPLC)
SMILES String	<chem>O=C(N--INVALID-LINK--C(O)=O)[C@]2(C[C@]3(C)C4)C[C@@H]4C--INVALID-LINK--(C)C2</chem>
InChI Key	QSBRCNGPJBWGLQ-LQDXOGNASA-N

Structure and Binding

The structure of **MS47134** in complex with its target receptor, MRGPRX4, has been determined by cryo-electron microscopy (cryo-EM) at a resolution of 2.6 Å.^[2] The PDB ID for this structure is 7S8P.^[4]

MS47134 binds to an extracellular pocket of MRGPRX4, which is distinct from the canonical orthosteric binding site of many other G-protein-coupled receptors (GPCRs).^{[1][2]} The binding of **MS47134** is characterized by the following key interactions:

- The 3,5-dimethyl-adamantyl group of **MS47134** is anchored in a hydrophobic pocket formed by residues K96, V99, W158, Y240, Y250, and Y254.^{[2][5]}
- The carboxyl group forms charge-based interactions with the residue R82.^{[2][5]}
- The phenyl group engages in non-polar interactions with L98, R95, M102, and R82.^{[2][5]}

The binding of **MS47134** induces a conformational change in MRGPRX4, leading to the activation of the Gq signaling pathway.^{[1][2]}

Biological Activity and Selectivity

MS47134 is a potent agonist of MRGPRX4 with an EC₅₀ of 150 nM as determined by a FLIPR Ca²⁺ assay.[\[2\]](#)[\[3\]](#)[\[6\]](#) It exhibits significantly improved potency compared to the anti-diabetic drug nateglinide, which also acts on MRGPRX4.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Furthermore, **MS47134** is a highly selective agonist. Off-target profiling against a panel of 320 GPCRs showed no significant agonist or antagonist activity at other receptors.[\[2\]](#) It also displays a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[\[2\]](#)[\[3\]](#)

Parameter	Value	Assay
Potency (EC ₅₀)	150 nM	FLIPR Ca ²⁺ Assay
Selectivity	47-fold over Kir6.2/SUR1	Not specified
Off-Target Activity	No appreciable activity at 318 other GPCRs	PRESTO-Tango GPCRome screen

Experimental Protocols

FLIPR Ca²⁺ Assay for Agonist Potency

The potency of **MS47134** as an MRGPRX4 agonist was determined using a Fluorometric Imaging Plate Reader (FLIPR) Ca²⁺ assay.[\[2\]](#)

- Cell Culture: HEK293T cells stably expressing MRGPRX4 are seeded into 384-well plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Preparation: A serial dilution of **MS47134** is prepared in a drug buffer (1 x HBSS, 20 mM HEPES, 0.1% (w/v) BSA, pH 7.4).
- FLIPR Measurement:
 - The baseline fluorescence is measured for 10 seconds.
 - The prepared **MS47134** solutions are added to the wells.

- Fluorescence is continuously measured for an additional 120 seconds to detect changes in intracellular calcium concentration upon receptor activation.
- Data Analysis: The change in fluorescence is plotted against the compound concentration to determine the EC₅₀ value using a sigmoidal dose-response curve.

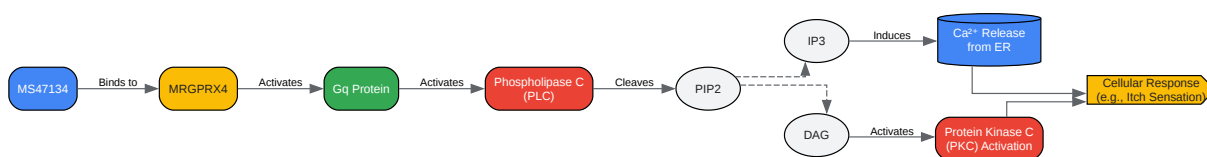
Mutagenesis Studies for Binding Site Validation

To confirm the binding mode of **MS47134**, alanine scanning mutagenesis was performed on key residues within the proposed binding pocket of MRGPRX4.^{[1][2]}

- Site-Directed Mutagenesis: Plasmids encoding MRGPRX4 with single-point mutations (e.g., R82A, K96A, etc.) are generated.
- Cell Transfection: HEK293T cells are transfected with the mutant MRGPRX4 constructs.
- Gq Activation Assay: The ability of **MS47134** to activate Gq signaling in cells expressing the mutant receptors is measured.
- Data Analysis: The potency of **MS47134** on the mutant receptors is compared to its potency on the wild-type receptor. A significant reduction in potency for a particular mutant indicates the importance of that residue in **MS47134** binding and receptor activation.

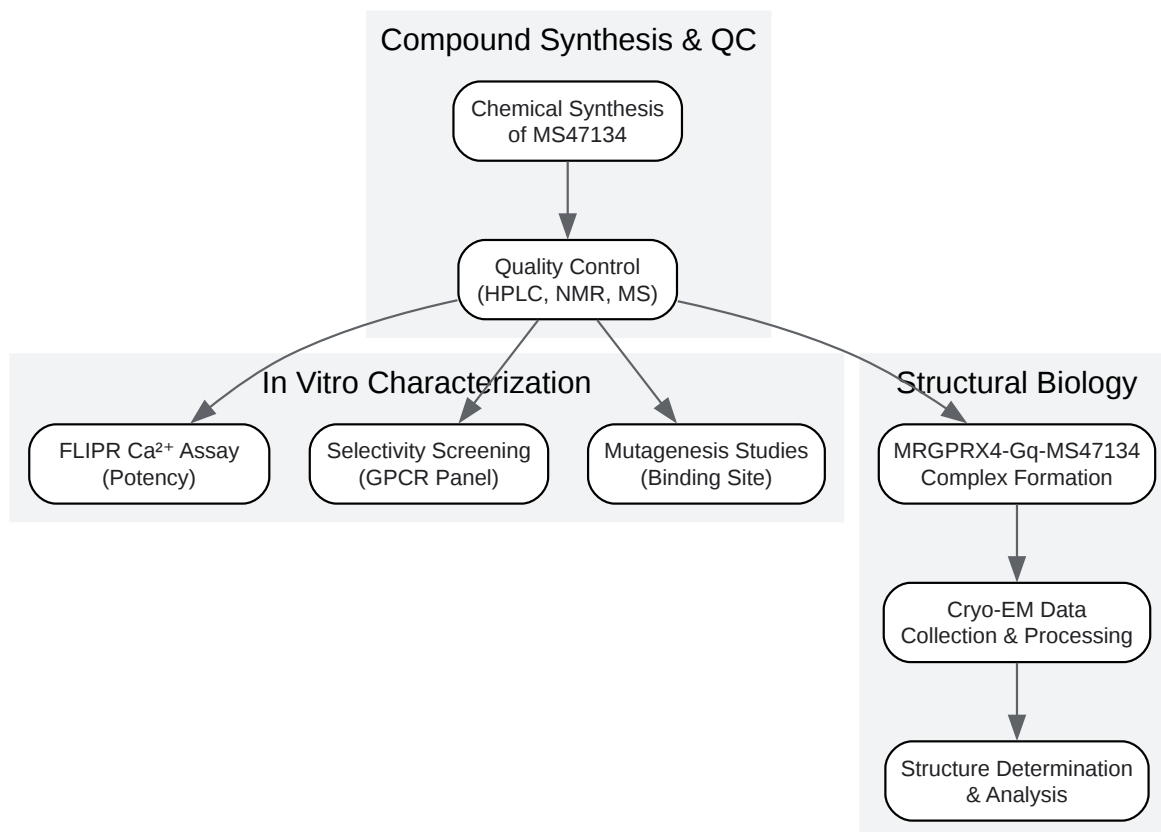
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by **MS47134** and a general experimental workflow for its characterization.



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MS47134-induced MRGPRX4 signaling pathway.



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Experimental workflow for **MS47134** characterization.

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- To cite this document: BenchChem. [Chemical properties and structure of MS47134.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854902#chemical-properties-and-structure-of-ms47134]

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